2-Ethoxymethyl-benzoic acid
Overview
Description
2-Ethoxybenzoic acid (also known as o-ethoxybenzoic acid or EBA) is an organic compound, a carboxylic acid derived from benzoic acid . It is used as a component in some dental cements . The chemical formula of 2-Ethoxybenzoic acid is C9H10O3 and its molecular weight is 166.176 g/mol .
Molecular Structure Analysis
The molecular structure of 2-Ethoxybenzoic acid consists of a benzene ring with a carboxyl group (COOH) and an ethoxy group (C2H5O) attached to it . The 3D structure of similar compounds can be viewed using specific software .Physical and Chemical Properties Analysis
2-Ethoxybenzoic acid has a melting point of 19 °C . It is a carboxylic acid derived from benzoic acid . The physical properties of organic molecules, such as pKa and partition coefficient, are dealt with extensively in pharmacy courses .Scientific Research Applications
Mass Spectrometry Enhancements
2-Ethoxymethyl-benzoic acid and its derivatives, such as benzoic acid derivatives substituted at position 2, have been investigated for improving the performance in matrix-assisted laser desorption/ionization mass spectrometry. These substances serve as additives to enhance ion yields and signal-to-noise ratios, particularly beneficial for analyzing high-mass range molecules like proteins and oligosaccharides (Karas et al., 1993).
Polyaniline Doping
Benzoic acid and its substituted forms, including this compound, are utilized as dopants for polyaniline. These dopants mix with polyaniline in solvents to enhance properties like conductivity, which is crucial in polymer technologies (Amarnath & Palaniappan, 2005).
Synthesis and Characterization of Complex Compounds
This compound is involved in synthesizing complex compounds. For instance, its reactions lead to the formation of O,N,O-tridentate ligands, which can form metal complexes with nickel(ii) and copper(ii). These complexes have potential applications in various scientific fields like catalysis and material science (Kudyakova et al., 2009).
Heterocyclic Compound Synthesis
In the synthesis of condensed heterocyclic compounds, this compound derivatives are used in oxidative coupling reactions. These reactions are crucial in the pharmaceutical and chemical industries for producing specialized organic compounds (Shimizu et al., 2009).
Esterification Catalysis
This compound is also involved in catalysis, particularly in the esterification of benzoic acid with alcohols. This process is important for producing esters, which have various industrial applications including in fragrances, plastics, and pharmaceuticals (Kuljiraseth et al., 2019).
Salicylic Acid Biosynthesis
Research indicates that benzoic acid derivatives like this compound may play a role in the biosynthesis of salicylic acid, a key component in plant defense and human pharmacology (León et al., 1995).
Interaction with Cyclodextrins
Benzoic acid derivatives, including this compound, form non-covalent complexes with cyclodextrins. These complexes have potential applications in drug delivery systems, enhancing the solubility and stability of pharmaceutical compounds (Dikmen, 2021).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that benzoic acid derivatives can interact with various cellular proteins .
Mode of Action
Benzoic acid and its derivatives are known to interact with their targets, leading to various cellular changes .
Biochemical Pathways
For instance, benzoic acid is conjugated to glycine in the liver and excreted as hippuric acid .
Pharmacokinetics
It is known that benzoic acid and its derivatives exhibit complex pharmacokinetic behavior . They are typically administered parenterally due to their large size, relatively poor membrane permeability, and instability in the gastrointestinal tract .
Result of Action
Benzoic acid derivatives have been studied for their potential anti-cancer effects .
Properties
IUPAC Name |
2-(ethoxymethyl)benzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-13-7-8-5-3-4-6-9(8)10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDOHRXCJDZRNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC=CC=C1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301309193 | |
Record name | 2-(Ethoxymethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301309193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103323-95-1 | |
Record name | 2-(Ethoxymethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103323-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Ethoxymethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301309193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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